molecular formula C9H6BrN3 B12097531 3-Amino-6-bromoindolizine-2-carbonitrile

3-Amino-6-bromoindolizine-2-carbonitrile

Katalognummer: B12097531
Molekulargewicht: 236.07 g/mol
InChI-Schlüssel: SYBZQVXCFLRHKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-bromoindolizine-2-carbonitrile is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of amino and bromo substituents on the indolizine ring enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromoindolizine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the indolizine core, followed by functionalization to introduce the amino and bromo groups.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-6-bromoindolizine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can produce a variety of substituted indolizines.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-bromoindolizine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-6-bromoindolizine-2-carbonitrile involves its interaction with specific molecular targets. The amino and bromo substituents play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

    3-Amino-1-benzothiophene-2-carbonitrile: Shares similar structural features but contains a benzothiophene ring instead of an indolizine ring.

    Indole-3-acetic acid: A plant hormone with a different core structure but similar biological relevance.

Uniqueness: 3-Amino-6-bromoindolizine-2-carbonitrile is unique due to its specific substitution pattern on the indolizine ring, which imparts distinct chemical and biological properties. Its combination of amino and bromo groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H6BrN3

Molekulargewicht

236.07 g/mol

IUPAC-Name

3-amino-6-bromoindolizine-2-carbonitrile

InChI

InChI=1S/C9H6BrN3/c10-7-1-2-8-3-6(4-11)9(12)13(8)5-7/h1-3,5H,12H2

InChI-Schlüssel

SYBZQVXCFLRHKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN2C1=CC(=C2N)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.